molecular formula C21H23N3O3 B12524024 Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- CAS No. 651749-00-7

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-

Cat. No.: B12524024
CAS No.: 651749-00-7
M. Wt: 365.4 g/mol
InChI Key: MFPRVDJOQSBVDD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound known for its unique structure and diverse applications. This compound features a benzoic acid core with an imidazolidinyl group and a piperidinyl phenyl substituent, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with imidazolidinone and piperidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or other transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-
  • Benzoic acid, 4-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-, methyl ester

Uniqueness

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

651749-00-7

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-piperidin-1-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H23N3O3/c25-20(26)16-5-4-6-19(15-16)24-14-13-23(21(24)27)18-9-7-17(8-10-18)22-11-2-1-3-12-22/h4-10,15H,1-3,11-14H2,(H,25,26)

InChI Key

MFPRVDJOQSBVDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCN(C3=O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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